molecular formula C20H23NO4 B1662174 Efaproxiral CAS No. 131179-95-8

Efaproxiral

Cat. No.: B1662174
CAS No.: 131179-95-8
M. Wt: 341.4 g/mol
InChI Key: BNFRJXLZYUTIII-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Efaproxiral primarily targets hemoglobin subunits alpha and beta . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

This compound is a synthetic allosteric modifier of hemoglobin . It binds to the central water cavity of the hemoglobin molecule, causing a conformational change . This change decreases the oxygen-binding affinity of hemoglobin , which facilitates the release of oxygen from hemoglobin into tissues .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxygen transport pathway. By modifying the structure of hemoglobin, this compound shifts the hemoglobin-oxygen dissociation curve to the right . This shift means that, at a given partial pressure of oxygen, hemoglobin binds less oxygen. As a result, more oxygen is released into the tissues, including hypoxic (low-oxygen) areas such as tumors .

Pharmacokinetics

This compound exhibits nonlinear systemic pharmacokinetics . The volume of distribution remains relatively constant, and the terminal half-life increases with dose . This compound is mainly eliminated by renal excretion .

Result of Action

The primary molecular effect of this compound is the increased oxygenation of tissues, including hypoxic tumors . This increased oxygenation can enhance the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . On a cellular level, this compound can be modestly cytotoxic to certain cancer cells when administered to tumor-bearing mice .

Action Environment

Environmental factors, such as the presence of oxygen, can influence the action of this compound. For example, tumor oxygenation is markedly increased when this compound is administered and the subject is concomitantly ventilated with 95% oxygen . This suggests that the oxygen content in the environment can influence the efficacy of this compound in enhancing tumor oxygenation.

Biochemical Analysis

Biochemical Properties

Efaproxiral interacts with hemoglobin subunits in humans . It is known to reduce the oxygen-binding affinity of hemoglobin, which facilitates the release of oxygen and potentially increases tissue oxygenation . This property of this compound plays a significant role in its biochemical interactions .

Cellular Effects

This compound has been studied for its effects on hypoxic cells, particularly in the context of cancer treatment . It has been shown to increase the efficacy of certain chemotherapy drugs that have reduced efficacy against hypoxic tumors . By increasing the offloading of oxygen into tumor tissues, this compound can make these drugs more effective .

Molecular Mechanism

The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen from hemoglobin . This can lead to increased oxygenation of tissues, which is particularly beneficial in the context of hypoxic tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly increase tumor oxygenation within 5 days, with maximum increases observed at 22-31 minutes after treatment . This suggests that this compound has a relatively rapid onset of action, and its effects can be sustained over several days .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . For instance, it has been shown to enhance exercise capacity in feline, rat, and canine models for approximately 100 minutes immediately after a high dosage 45-minute intravenous infusion .

Metabolic Pathways

Given its interaction with hemoglobin, it is likely that this compound plays a role in the transport and delivery of oxygen, which is a critical process in cellular metabolism .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is limited . This compound can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .

Subcellular Localization

Given its role in modulating the oxygen-binding affinity of hemoglobin, it is likely that this compound interacts with hemoglobin within red blood cells .

Chemical Reactions Analysis

Efaproxiral undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Comparison with Similar Compounds

Efaproxiral is unique in its ability to allosterically modify hemoglobin and reduce its oxygen-binding affinity. Similar compounds include:

This compound’s unique ability to enhance oxygen release to tissues makes it a valuable compound for various medical and scientific applications.

Properties

IUPAC Name

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRJXLZYUTIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156934
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131179-95-8
Record name Efaproxiral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131179-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efaproxiral [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Efaproxiral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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